N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 955573-00-9
VCID: VC7299921
InChI: InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17)
SMILES: CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

CAS No.: 955573-00-9

Cat. No.: VC7299921

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide - 955573-00-9

Specification

CAS No. 955573-00-9
Molecular Formula C13H13N3O3
Molecular Weight 259.265
IUPAC Name N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17)
Standard InChI Key BFIPFKBWQBSXAC-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3

Introduction

Structural Analysis and Molecular Design

The compound’s structure integrates three key components:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 1-Ethyl substituent: An alkyl group at the N1 position, which influences steric and electronic properties.

  • 1,3-Benzodioxol-5-yl carboxamide: A methylenedioxy-substituted benzene ring connected via an amide bond to the pyrazole’s C3 position.

The molecular formula is C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3, with a calculated molecular weight of 285.29 g/mol. The 1,3-benzodioxole moiety contributes to lipophilicity (LogP1.8\text{LogP} \approx 1.8, estimated via fragment-based methods), while the amide bond introduces hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 1-Ethyl-1H-pyrazole-3-carboxylic acid: Synthesized via cyclization of β-keto esters with ethyl hydrazine .

  • 1,3-Benzodioxol-5-amine: Derived from reduction of 5-nitro-1,3-benzodioxole or via Ullmann-type coupling.

Coupling Methods

Amide bond formation between the carboxylic acid and amine is typically achieved using coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . For example, analogous compounds like N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide were synthesized via BOP-mediated coupling in yields exceeding 70% .

Table 1: Representative Coupling Conditions for Pyrazole Carboxamides

ReagentSolventTemperatureYield (%)Reference
BOPDMF0°C → RT75
HATUDCMRT82
EDCI/HOBtTHF40°C68

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

The 1,3-benzodioxole group enhances membrane permeability, as evidenced by analogs with LogP\text{LogP} values of 1.56–2.1 . Aqueous solubility is likely limited (<50 µM at pH 7.4), necessitating formulation strategies for in vivo studies.

Metabolic Stability

Methylenedioxy groups are prone to oxidative cleavage by cytochrome P450 enzymes, generating catechol intermediates. Piperonyl-containing compounds exhibit hepatic microsomal half-lives (t1/2t_{1/2}) of 15–30 minutes in rodent models .

Biological Activity and Target Hypotheses

Cannabinoid Receptor Modulation

Structurally related pyrazole carboxamides, such as Org27569 (1H-indole-2-carboxamide), act as negative allosteric modulators of the CB1 receptor with IC50_{50} values in the nanomolar range . The 1,3-benzodioxole moiety may similarly engage hydrophobic pockets in CB1’s allosteric site.

Table 2: Antibacterial Activity of Selected Pyrazole Analogs

CompoundMIC (nM) vs S. aureusLogPReference
5-(Benzodioxol-5-yl)-3-t-Bu1102.4
N-Benzodioxol-ethyl-4-Cl901.8
Target compound (hypothetical)80–100 (predicted)1.9

Challenges and Future Directions

  • Synthetic Optimization: Improving coupling yields and scalability using flow chemistry or microwave-assisted synthesis .

  • Target Deconvolution: High-throughput screening to identify primary targets beyond CB1 receptors.

  • Toxicology Profiling: Assessing catechol metabolite formation and potential hepatotoxicity.

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